(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-16(22-18(24)10-9-15-8-5-11-25-15)12-17-20(21-13)26-19(23-17)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUILKLYWPFPL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide, identified by its CAS number 2035021-70-4, is a heterocyclic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features a furan ring and an oxazolo[5,4-b]pyridine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays:
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it demonstrated potent inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and certain Gram-negative bacteria.
- In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity :
- Cytotoxicity :
-
Mechanisms of Action :
- Molecular docking studies have elucidated the binding interactions of the compound with key bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions that could inhibit bacterial growth effectively .
- The presence of hydrogen bonds and π–π stacking interactions enhances the stability of these complexes, contributing to the compound's biological efficacy .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various derivatives, this compound was tested alongside other compounds. Results indicated that this compound had one of the lowest MIC values among the tested derivatives, highlighting its potential as a lead compound for developing new antibiotics.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 3f | >10 | Various Gram-negatives |
Study 2: Cytotoxicity Assessment
A cytotoxicity study assessed the effects of this compound on HaCat cells using MTT assays.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 50 | 15 |
The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Aryl Group Substitution (Furan vs. Thiophene): Replacing furan with thiophene (e.g., PAM-2 vs. DM497) increases electron density and hydrophobicity, enhancing CaV2.2 channel inhibition and antinociceptive potency . Furan-based compounds like PAM-2 exhibit stronger α7 nAChR modulation, likely due to optimal π-π stacking with receptor residues .
However, this may reduce solubility . Methylation of the nitrogen (DM490) diminishes antinociceptive activity, suggesting steric hindrance or altered hydrogen-bonding capacity .
Biological Target Diversity :
- Sortase A inhibitors (e.g., 27a) prioritize morpholine or benzamide substituents for enzyme active-site binding , whereas the target compound’s oxazolo-pyridine group may occupy distinct hydrophobic pockets.
- NSP13 inhibitors require sulfonamide or purine derivatives for viral helicase inhibition , indicating divergent structure-activity relationships compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
